molecular formula C9H9F3N2O2 B1301774 N,N-dimethyl-2-nitro-4-(trifluoromethyl)aniline CAS No. 40700-38-7

N,N-dimethyl-2-nitro-4-(trifluoromethyl)aniline

Cat. No. B1301774
CAS RN: 40700-38-7
M. Wt: 234.17 g/mol
InChI Key: FDGCMYGPTQRTMZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of aniline derivatives is a topic of interest in several studies. For instance, the synthesis of N-(nitrofluorenylidene)anilines was achieved through the condensation of nitrofluorenones with substituted anilines . Similarly, a one-pot synthesis method for N,N-dimethylaniline from nitrobenzene and methanol has been developed, which could potentially be adapted for the synthesis of N,N-dimethyl-2-nitro-4-(trifluoromethyl)aniline . Additionally, the synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline has been reported, indicating the feasibility of introducing trifluoromethyl groups into aniline derivatives .

Molecular Structure Analysis

The molecular structure and conformation of aniline derivatives are crucial for understanding their electronic properties. The electronic structures and conformations of N-benzylideneaniline derivatives have been studied using electronic absorption spectroscopy and CNDO/S CI calculations, revealing that nitro derivatives often adopt twisted conformations . Crystal and molecular structure studies of various substituted paranitroanilines, including those with trifluoromethyl groups, have shown distortions from regular geometry due to intramolecular hydrogen bonding .

Chemical Reactions Analysis

Aniline derivatives can undergo various chemical reactions, including trifluoroacetylation, as demonstrated by the selective 4-dimethylaminopyridine-catalyzed trifluoroacetylation of anilines with ethyl trifluoroacetate . This suggests that N,N-dimethyl-2-nitro-4-(trifluoromethyl)aniline could potentially participate in similar reactions, given the presence of the aniline moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are influenced by their molecular structure. For example, the synthesis and characterization of neutral Ni(II) complexes derived from anilino-substituted enone ligands bearing trifluoromethyl groups have been reported, with these complexes showing activity in ethylene polymerization . The presence of electron-withdrawing groups such as trifluoromethyl and nitro groups can significantly affect the reactivity and stability of these compounds.

Scientific Research Applications

Slow and Sustained Nitric Oxide Release Agents

N,N-dimethyl-2-nitro-4-(trifluoromethyl)aniline and its derivatives are explored for their potential in releasing nitric oxide slowly and sustainably. Research has shown that these compounds can form stable molecular structures, which are critical for controlled release applications (Wade et al., 2013).

Electron Transport Materials in Electrophotography

In electrophotography, certain derivatives of N,N-dimethyl-2-nitro-4-(trifluoromethyl)aniline, specifically N-(Nitrofluorenylidene)anilines, have been synthesized and used for their high compatibility and effective electron transport properties (Matsui et al., 1993).

Molecular Conformations and Electronic Structures

Studies on N,N-dimethyl-2-nitro-4-(trifluoromethyl)aniline derivatives have contributed to the understanding of electronic structures and molecular conformations. These investigations are significant for the design and development of new molecular materials with specific electronic properties (Akaba et al., 1980).

Liquid Crystalline Properties

Derivatives of N,N-dimethyl-2-nitro-4-(trifluoromethyl)aniline have been synthesized and studied for their liquid crystalline properties. These materials are notable for their stable smectic phases and high orientational order, which are essential characteristics for liquid crystal applications (Miyajima et al., 1995).

Spectroscopic Investigations

Spectroscopic studies on N,N-dimethyl-2-nitro-4-(trifluoromethyl)aniline have provided insights into the vibrational, structural, and electronic properties of these compounds. Such studies are crucial for understanding the molecular dynamics and interactions in various applications (Saravanan et al., 2014).

Binary Solids for NLO Applications

Binary solids incorporating N,N-dimethyl-2-nitro-4-(trifluoromethyl)aniline have been synthesized and characterized for non-linear optical (NLO) applications. These materials demonstrate polar crystal formation and have potential in advanced optical technologies (Draguta et al., 2015).

Atmospheric Chemistry

N,N-dimethyl-2-nitro-4-(trifluoromethyl)aniline is also studied in the context of atmospheric chemistry. Understanding its reactions and interactions with other atmospheric components is crucial for assessing its environmental impact (Atkinson et al., 1987).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . It’s important to note that all chemicals should be handled with appropriate safety measures to prevent harm.

properties

IUPAC Name

N,N-dimethyl-2-nitro-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2/c1-13(2)7-4-3-6(9(10,11)12)5-8(7)14(15)16/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGCMYGPTQRTMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371838
Record name N,N-Dimethyl-2-nitro-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-2-nitro-4-(trifluoromethyl)aniline

CAS RN

40700-38-7
Record name N,N-Dimethyl-2-nitro-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Hellstern - 2017 - edoc.unibas.ch
Within this thesis, the synthesis of functional molecules with specific characteristics and a wide application spectrum was of major interest. Due to the nature of their applications, it is …
Number of citations: 3 edoc.unibas.ch
TP Petersen, AF Larsen, A Ritzén… - The Journal of organic …, 2013 - ACS Publications
A safe, practical, and scalable continuous flow protocol for the in situ generation of dimethylamine from DMF followed by nucleophilic aromatic substitution of a broad range of aromatic …
Number of citations: 49 pubs.acs.org

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